molecular formula C9H19NOS2 B2697277 4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol CAS No. 98956-81-1

4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol

Cat. No.: B2697277
CAS No.: 98956-81-1
M. Wt: 221.38
InChI Key: XBXKKIZTSFPXPO-UHFFFAOYSA-N
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Description

4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol is a chemical compound with the molecular formula C9H19NOS2 and a molecular weight of 221.39 g/mol . It is also known by its IUPAC name, 4-hydroxybutyl diethylcarbamodithioate . This compound is characterized by the presence of a hydroxyl group, a butyl chain, and a diethylcarbamothioyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol typically involves the reaction of 4-chlorobutan-1-ol with diethylcarbamodithioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol involves its interaction with specific molecular targets and pathways. The diethylcarbamothioyl group can interact with thiol groups in proteins, leading to the modification of protein function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Diethylcarbamothioyl)sulfanyl]butanal
  • 4-[(Diethylcarbamothioyl)sulfanyl]butane
  • 4-[(Diethylcarbamothioyl)sulfanyl]butyl chloride

Uniqueness

4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol is unique due to the presence of both a hydroxyl group and a diethylcarbamothioyl group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry .

Properties

IUPAC Name

4-hydroxybutyl N,N-diethylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NOS2/c1-3-10(4-2)9(12)13-8-6-5-7-11/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXKKIZTSFPXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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